molecular formula C11H9ClO5 B14672015 Benzoyl chloride, 2,5-bis(acetyloxy)- CAS No. 37785-02-7

Benzoyl chloride, 2,5-bis(acetyloxy)-

Cat. No.: B14672015
CAS No.: 37785-02-7
M. Wt: 256.64 g/mol
InChI Key: KRVBLGZQTKFBQE-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2,5-bis(acetyloxy)- (IUPAC name: 2,5-diacetyloxybenzoyl chloride) is a derivative of benzoyl chloride (C₆H₅COCl) with two acetyloxy (-OCOCH₃) groups at the 2 and 5 positions of the benzene ring. Its molecular formula is C₁₁H₉ClO₅, and it has a molecular weight of 256.64 g/mol (calculated). This compound is characterized by its high reactivity due to the electron-withdrawing acetyloxy groups, which activate the carbonyl carbon for nucleophilic substitution reactions. It is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals .

Properties

CAS No.

37785-02-7

Molecular Formula

C11H9ClO5

Molecular Weight

256.64 g/mol

IUPAC Name

(4-acetyloxy-3-carbonochloridoylphenyl) acetate

InChI

InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3

InChI Key

KRVBLGZQTKFBQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

    Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Major Products:

    Hydrolysis: Benzoic acid and acetic acid.

    Substitution: Substituted benzoyl derivatives.

    Esterification: Esters of benzoic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of polymers and resins.

Biology:

  • Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
  • Acts as a model compound for studying the reactivity of acyl chlorides.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Explored for its antimicrobial properties.

Industry:

  • Used in the production of dyes, perfumes, and pharmaceuticals.
  • Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

Mechanism:

  • The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
  • The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.

Molecular Targets and Pathways:

  • Targets nucleophiles such as amines, alcohols, and thiols.
  • Involved in pathways related to ester bond formation and hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of benzoyl chloride derivatives are heavily influenced by the position and type of substituents on the benzene ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzoyl Chloride Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Reactivity Key Applications
Benzoyl chloride, 2,5-bis(acetyloxy)- 2-OAc, 5-OAc C₁₁H₉ClO₅ 256.64 High Pharmaceutical intermediates, polymer synthesis
Benzoyl chloride, 2-(acetyloxy)-5-methoxy 2-OAc, 5-OMe C₁₀H₉ClO₄ 228.63 Moderate Organic intermediates, agrochemicals
Benzoyl chloride, 2,3-bis(acetyloxy)- 2-OAc, 3-OAc C₁₁H₉ClO₅ 256.64 High Specialty polymers, drug discovery
2,5-Bis(trifluoroethoxy)benzoyl chloride 2-OCH₂CF₃, 5-OCH₂CF₃ C₁₁H₇ClF₆O₃ 360.62 Very High Flecainide synthesis (antiarrhythmic agent)
2,5-Bis(phenylmethoxy)benzoyl chloride 2-OCH₂Ph, 5-OCH₂Ph C₂₁H₁₇ClO₃ 356.81 Moderate Ligand synthesis, catalysis

Reactivity and Stability

  • Electron-Withdrawing Effects :
    • The 2,5-bis(acetyloxy) derivative exhibits higher reactivity than methoxy-substituted analogs due to the electron-withdrawing nature of acetyloxy groups, which polarize the carbonyl group and enhance nucleophilic attack .
    • The trifluoroethoxy analog (2,5-bis(trifluoroethoxy)) is even more reactive due to the strong electron-withdrawing effect of fluorine atoms, making it ideal for synthesizing high-value pharmaceuticals like flecainide .
  • Hydrolytic Stability :
    • Acetyloxy groups are prone to hydrolysis under acidic or basic conditions, limiting the shelf life of 2,5-bis(acetyloxy)-benzoyl chloride compared to methoxy or phenylmethoxy derivatives .

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